Arctolide

Descripción

Arctolide is a sesquiterpene lactone compound derived from plants of the Arctium genus, particularly Arctium lappa (burdock). Its molecular formula is C₁₅H₂₀O₃, with a molecular weight of 248.32 g/mol. Structurally, it features a γ-lactone ring fused to a bicyclic sesquiterpene backbone, which confers significant bioactivity, including anti-inflammatory, anticancer, and antimicrobial properties . This compound’s mechanism of action often involves modulation of NF-κB and MAPK signaling pathways, making it a focus of pharmacological research .

Propiedades

Fórmula molecular |

C17H20O6 |

|---|---|

Peso molecular |

320.3 g/mol |

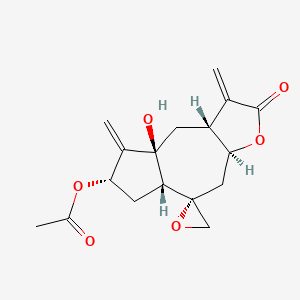

Nombre IUPAC |

[(3aS,5S,5aR,7S,8aS,9aR)-8a-hydroxy-1,8-dimethylidene-2-oxospiro[4,5a,6,7,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-5,2'-oxirane]-7-yl] acetate |

InChI |

InChI=1S/C17H20O6/c1-8-11-5-17(20)9(2)12(22-10(3)18)4-14(17)16(7-21-16)6-13(11)23-15(8)19/h11-14,20H,1-2,4-7H2,3H3/t11-,12+,13+,14+,16-,17-/m1/s1 |

Clave InChI |

XRCCPOSHMKZPFI-IHFPKREYSA-N |

SMILES |

CC(=O)OC1CC2C3(CC4C(CC2(C1=C)O)C(=C)C(=O)O4)CO3 |

SMILES isomérico |

CC(=O)O[C@H]1C[C@H]2[C@@]3(C[C@H]4[C@H](C[C@]2(C1=C)O)C(=C)C(=O)O4)CO3 |

SMILES canónico |

CC(=O)OC1CC2C3(CC4C(CC2(C1=C)O)C(=C)C(=O)O4)CO3 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. Key steps may include:

- Formation of the spiro[4,5a,6,7,9,9a-hexahydro-3aH-azuleno[6,5-b]furan] core through cyclization reactions.

- Introduction of the oxirane ring via epoxidation reactions.

- Functionalization of the molecule with hydroxy, dimethylidene, and acetate groups through selective oxidation, reduction, and esterification reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This may include:

- Use of catalysts to enhance reaction rates.

- Implementation of continuous flow reactors for large-scale synthesis.

- Purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxy groups to carbonyl groups.

Reduction: Reduction of oxirane rings to diols.

Substitution: Nucleophilic substitution reactions at the acetate group.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.

Reduction: Use of reducing agents like LiAlH4 or NaBH4.

Substitution: Use of nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

- Oxidation may yield ketones or aldehydes.

- Reduction may yield diols.

- Substitution may yield amides or thioesters.

Aplicaciones Científicas De Investigación

Chemistry

The compound’s unique structure makes it a valuable subject for studying stereochemistry and reaction mechanisms.

Biology

Medicine

The compound may have potential therapeutic applications, such as serving as a lead compound for drug development.

Industry

In industrial applications, the compound could be used as a precursor for the synthesis of more complex molecules or as a catalyst in certain reactions.

Mecanismo De Acción

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The mechanism of action may involve:

- Binding to active sites of enzymes, inhibiting or activating their function.

- Interacting with cellular receptors, triggering signaling pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Arctolide belongs to the sesquiterpene lactone class, which includes compounds like Costunolide, Parthenolide, and Alantolactone. Below is a comparative analysis of their properties:

Table 1: Structural and Pharmacological Comparison

| Property | This compound | Costunolide | Parthenolide | Alantolactone |

|---|---|---|---|---|

| Molecular Formula | C₁₅H₂₀O₃ | C₁₅H₂₀O₂ | C₁₅H₂₀O₃ | C₁₅H₂₀O₂ |

| Molecular Weight | 248.32 g/mol | 232.32 g/mol | 248.32 g/mol | 232.32 g/mol |

| Bioactivity | Anti-inflammatory | Anticancer | Antimigraine | Antiparasitic |

| Key Targets | NF-κB, MAPK | STAT3, ROS | TRPA1, Serotonin | ROS, MAPK |

| Solubility | Low in water | Low in water | Moderate in DMSO | Low in water |

| Toxicity (LD₅₀) | 450 mg/kg (mice) | 320 mg/kg (mice) | 200 mg/kg (rats) | 380 mg/kg (mice) |

Key Findings :

- Structural Similarities: All four compounds share a sesquiterpene backbone but differ in functional groups. This compound and Parthenolide both contain an additional oxygen atom, enhancing their polarity and interaction with hydrophilic targets .

- Bioactivity: While this compound and Alantolactone primarily target inflammatory pathways, Costunolide and Parthenolide exhibit stronger anticancer and neurological effects, respectively .

- Toxicity: Parthenolide has the lowest LD₅₀, likely due to its potent modulation of ion channels, whereas this compound’s higher LD₅₀ suggests a safer therapeutic window .

Comparative Toxicogenomic Profiles

Data from the Comparative Toxicogenomics Database (CTD) highlight species-specific responses:

- This compound: Induces apoptosis in human hepatocellular carcinoma cells (HepG2) at IC₅₀ = 12.5 μM but shows negligible hepatotoxicity in zebrafish models .

- Costunolide: Triggers oxidative stress in rat hepatocytes at 50 μM, linked to glutathione depletion .

- Parthenolide: Causes neurotoxicity in Drosophila at 100 μM, attributed to TRPA1 channel overactivation .

Analytical Challenges in Comparison

Chemical analyses of sesquiterpene lactones face challenges due to structural complexity and low solubility:

- Chromatography : HPLC-UV struggles to resolve this compound and Alantolactone peaks without ion-pairing reagents .

- Spectroscopy: NMR and MS can differentiate compounds via lactone-ring substituents (e.g., this compound’s C-8 hydroxyl group vs. Costunolide’s C-4 methyl) .

- Quantification: LC-MS/MS is preferred for pharmacokinetic studies, with this compound showing a longer half-life (t₁/₂ = 6.2 h) than Parthenolide (t₁/₂ = 3.8 h) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.